N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
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Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H24FN3O5S2 and its molecular weight is 505.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Polyamides
Researchers have synthesized aromatic polyamides using dicarboxylic acids that share structural similarities with the specified compound, focusing on incorporating ether and sulfone links. These polyamides demonstrated high solubility in polar solvents and notable thermal stability, indicating potential applications in materials science for creating durable and transparent films with specific thermal and solubility properties (Hsiao & Huang, 1997).
Antimicrobial Activity
A study on the synthesis of fluoro-substituted sulphonamide benzothiazole compounds, including structures related to the compound , showed antimicrobial activity. This suggests potential applications in developing new antimicrobial agents targeting a range of bacteria and fungi, highlighting the compound's role in pharmaceutical research (Jagtap et al., 2010).
Molecular Interaction Studies
The compound's analogs have been studied for their molecular interactions with cannabinoid receptors, providing insights into the design of receptor antagonists. This research is significant for understanding how modifications in the chemical structure impact binding affinity and receptor selectivity, contributing to the development of therapeutic agents (Shim et al., 2002).
Metabolism and Pharmacokinetics
Investigations into the metabolism and pharmacokinetics of compounds structurally related to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide have provided valuable data on how these compounds are processed in the body. Such studies are crucial for drug development, offering insights into the safety, efficacy, and optimal dosing of potential pharmaceuticals (Renzulli et al., 2011).
Green Synthesis of Heterocyclic Compounds
Research on the green synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology has explored the incorporation of sulfone moieties, akin to those in the specified compound. This approach emphasizes sustainable chemistry practices while investigating the antimicrobial potential of the synthesized compounds, indicating the compound's relevance in environmental and green chemistry applications (Sowmya et al., 2018).
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O5S2/c1-31-20-8-3-16(13-21(20)32-2)19-14-33-23(25-19)26-22(28)15-9-11-27(12-10-15)34(29,30)18-6-4-17(24)5-7-18/h3-8,13-15H,9-12H2,1-2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYZZTCTQJRWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.